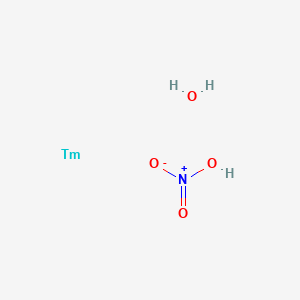

Nitric acid hydrate thulium

Description

Nitric acid hydrate thulium, chemically designated as Thulium(III) nitrate hexahydrate (Tm(NO₃)₃·6H₂O), is a rare-earth metal nitrate compound. It appears as dark-green crystalline solids, readily soluble in water, and exhibits hygroscopic properties . Key identifiers include CAS numbers 35725-33-8 (hexahydrate) and 36548-87-5 (anhydrous form), with a molecular weight of 463.04 g/mol (hydrated) and 354.95 g/mol (anhydrous) .

This compound is synthesized by dissolving thulium oxide in concentrated nitric acid, followed by crystallization. It serves as a precursor in advanced material synthesis, including ceramics, phosphors, fiber amplifiers, and laser technologies . Safety protocols emphasize avoiding contact with organic materials (risk of combustion) and using protective equipment due to its oxidizing nature .

Properties

IUPAC Name |

nitric acid;thulium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3.H2O.Tm/c2-1(3)4;;/h(H,2,3,4);1H2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBKJUMJLGWJJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].O.[Tm] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NO4Tm | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.963 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35725-33-8 | |

| Record name | Thulium(3+) nitrate hydrate (1:3:6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35725-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

The mechanism of action of thulium(III) nitrate hydrate involves its ability to act as an oxidizing or reducing agent in various chemical reactions. The nitrate ions can participate in redox reactions, leading to the formation of different thulium compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ytterbium(III) Nitrate (Yb(NO₃)₃)

- Physical Properties: Colorless crystals, forming hydrates (e.g., Yb(NO₃)₃·5H₂O) .

- Solubility: Highly water-soluble, similar to Tm(NO₃)₃·6H₂O.

- Applications : Used in nuclear medicine imaging and as a dopant in optical fibers. Unlike thulium nitrate, ytterbium nitrate exhibits near-infrared luminescence , making it valuable in bioimaging .

- Safety : Less reactive with organic materials compared to thulium nitrate but still requires oxidative hazard precautions .

Thorium(IV) Nitrate (Th(NO₃)₄)

- Physical Properties: Yellowish crystals, forming hydrates (e.g., Th(NO₃)₄·4H₂O) .

- Solubility: Soluble in water and polar organic solvents (e.g., ethanol).

- Applications : Primarily in nuclear fuel cycles and catalysts. Unlike thulium nitrate, thorium nitrate is radioactive , limiting its use in consumer applications .

- Stability : Less hygroscopic but requires radiation shielding during handling .

Thulium(III) Oxalate Hydrate (Tm₂(C₂O₄)₃·xH₂O)

- Physical Properties : White powder, CAS 58176-73-1 , with variable hydration states .

- Applications: Preferred for synthesizing high-purity thulium oxide (Tm₂O₃) via thermal decomposition. Unlike the nitrate, it is non-hygroscopic, simplifying storage .

- Solubility : Insoluble in water; requires acidic conditions for dissolution, limiting its utility in aqueous-phase reactions .

Thulium(III) Carbonate Hydrate (Tm₂(CO₃)₃·xH₂O)

- Physical Properties : White crystalline solid, CAS N/A (see Ce₂(CO₃)₃·xH₂O analogs) .

- Applications : Used in magnetic refrigeration and alloy production. Unlike thulium nitrate, it decomposes at lower temperatures (<300°C), enabling energy-efficient processing .

- Market Trends : Projected CAGR of 8.2% (2025–2032) in aerospace and medical sectors, reflecting broader industrial adoption than nitrate derivatives .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.